molecular formula C18H20N2O3 B5711536 N-(2-ethoxyphenyl)-4-(propionylamino)benzamide

N-(2-ethoxyphenyl)-4-(propionylamino)benzamide

货号 B5711536
分子量: 312.4 g/mol
InChI 键: PHFMZQYMBPUBEG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-ethoxyphenyl)-4-(propionylamino)benzamide, also known as EPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPPB is a small molecule inhibitor that selectively targets the protein kinase R-like endoplasmic reticulum kinase (PERK), which is involved in the unfolded protein response (UPR) pathway. The UPR pathway is activated when there is an accumulation of misfolded proteins in the endoplasmic reticulum, and it plays a crucial role in maintaining cellular homeostasis.

科学研究应用

N-(2-ethoxyphenyl)-4-(propionylamino)benzamide has been used in various scientific research studies to investigate the role of PERK in the UPR pathway. It has been shown to inhibit PERK activation and reduce UPR-mediated cell death in cancer cells. N-(2-ethoxyphenyl)-4-(propionylamino)benzamide has also been used to study the effects of PERK inhibition on glucose metabolism and insulin secretion in pancreatic beta cells. Additionally, N-(2-ethoxyphenyl)-4-(propionylamino)benzamide has been used to investigate the therapeutic potential of targeting PERK in neurodegenerative diseases such as Alzheimer's and Parkinson's.

作用机制

N-(2-ethoxyphenyl)-4-(propionylamino)benzamide selectively binds to the ATP-binding site of PERK and inhibits its kinase activity. This results in a decrease in UPR activation and a reduction in UPR-mediated cell death. N-(2-ethoxyphenyl)-4-(propionylamino)benzamide has also been shown to inhibit the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which is downstream of PERK in the UPR pathway. This leads to a decrease in protein synthesis and a reduction in ER stress.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-4-(propionylamino)benzamide has been shown to have antitumor effects in various cancer cell lines, including breast cancer, ovarian cancer, and multiple myeloma. It has also been shown to improve glucose metabolism and insulin secretion in pancreatic beta cells. Additionally, N-(2-ethoxyphenyl)-4-(propionylamino)benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

实验室实验的优点和局限性

One advantage of using N-(2-ethoxyphenyl)-4-(propionylamino)benzamide in lab experiments is its selectivity for PERK, which allows for specific targeting of the UPR pathway. Additionally, N-(2-ethoxyphenyl)-4-(propionylamino)benzamide has been shown to have good bioavailability and pharmacokinetic properties. However, one limitation of using N-(2-ethoxyphenyl)-4-(propionylamino)benzamide is its potential off-target effects, which may affect the interpretation of experimental results.

未来方向

There are several future directions for research on N-(2-ethoxyphenyl)-4-(propionylamino)benzamide. One area of interest is the development of more potent and selective inhibitors of PERK. Another area of research is the investigation of the therapeutic potential of targeting PERK in neurodegenerative diseases. Additionally, further studies are needed to investigate the potential off-target effects of N-(2-ethoxyphenyl)-4-(propionylamino)benzamide and to develop strategies to minimize these effects.

合成方法

N-(2-ethoxyphenyl)-4-(propionylamino)benzamide can be synthesized using a multi-step synthetic route that involves the condensation of 2-ethoxyaniline with 4-nitrobenzoyl chloride to form 2-ethoxy-N-(4-nitrobenzoyl)aniline. This intermediate is then reduced to 2-ethoxy-N-(4-aminobenzoyl)aniline using palladium on carbon as a catalyst. The final step involves the acylation of 2-ethoxy-N-(4-aminobenzoyl)aniline with propionyl chloride to form N-(2-ethoxyphenyl)-4-(propionylamino)benzamide.

属性

IUPAC Name

N-(2-ethoxyphenyl)-4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-17(21)19-14-11-9-13(10-12-14)18(22)20-15-7-5-6-8-16(15)23-4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFMZQYMBPUBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-4-(propanoylamino)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。